

Application Notes and Protocols for Mmh2-NR in Proteomics Analysis

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Compound of Interest

Compound Name: *Mmh2-NR*
Cat. No.: *B12384068*

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Introduction

Post-translational modifications (PTMs) of proteins, such as methylation and nitration, play crucial roles in regulating cellular processes. Histone modifications, in particular, are fundamental to the epigenetic regulation of gene expression. This document provides a detailed protocol for the identification and quantification of a specific dual-modification: mono-methyl-histone H2 combined with nitro-arginine (**Mmh2-NR**). The methodologies outlined here are designed for researchers in proteomics, cell biology, and drug development who are investigating novel PTMs and their functional implications.

The protocol for analyzing **Mmh2-NR** involves a multi-step workflow that includes protein extraction from cells or tissues, enrichment of the modified protein, enzymatic digestion into peptides, and subsequent analysis by mass spectrometry (MS). Given the low abundance of many PTMs, enrichment is a critical step to enable detection and quantification. This protocol primarily focuses on an immunoaffinity-based enrichment strategy, which relies on the availability of a specific antibody that recognizes the **Mmh2-NR** modification.

Experimental Protocols

The following sections detail the key experimental procedures for the analysis of **Mmh2-NR**.

Cell Lysis and Protein Extraction

The initial step in the proteomics workflow is the efficient extraction of proteins from biological samples.

- Objective: To lyse cells or tissues and solubilize proteins while preserving the integrity of post-translational modifications.
- Materials:
 - Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors.
 - Cultured cells or tissue samples.
 - Sonicator.
 - Centrifuge.
- Procedure:
 - Harvest cultured cells by centrifugation or pulverize frozen tissue samples.
 - Resuspend the cell pellet or tissue powder in ice-cold Lysis Buffer.
 - Sonicate the sample on ice to ensure complete cell lysis and to shear DNA.
 - Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cellular debris.
 - Carefully collect the supernatant containing the soluble protein extract.
 - Determine the protein concentration of the extract using a standard protein assay, such as the Bradford or BCA assay.

Immunoaffinity Enrichment of Mmh2-NR

Due to the likely low stoichiometry of the **Mmh2-NR** modification, enrichment is essential for its detection by mass spectrometry. This protocol utilizes an antibody specific to **Mmh2-NR**.

- Objective: To selectively isolate **Mmh2-NR**-containing proteins or peptides from a complex protein mixture.[1]
- Materials:
 - Anti-**Mmh2-NR** antibody.
 - Protein A/G magnetic beads.
 - Wash Buffer: 1X Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.
 - Elution Buffer: 0.1 M glycine, pH 2.5.
 - Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Procedure:
 - Incubate the anti-**Mmh2-NR** antibody with Protein A/G magnetic beads to allow for antibody conjugation.
 - Wash the antibody-conjugated beads with Wash Buffer to remove any unbound antibody.
 - Add the protein extract to the antibody-conjugated beads and incubate overnight at 4°C with gentle rotation to allow for the immunoprecipitation of **Mmh2-NR**.
 - After incubation, separate the beads from the lysate using a magnetic stand and discard the supernatant.
 - Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
 - Elute the bound **Mmh2-NR** protein from the beads by adding the Elution Buffer.
 - Immediately neutralize the eluate by adding the Neutralization Buffer.

Protein Digestion (In-Solution)

The enriched proteins are digested into smaller peptides, which are more amenable to mass spectrometry analysis.

- Objective: To enzymatically digest the enriched **Mmh2-NR** protein into peptides for MS analysis.
- Materials:
 - Dithiothreitol (DTT) for reduction.
 - Iodoacetamide (IAA) for alkylation.
 - Trypsin (mass spectrometry grade).
 - Digestion Buffer: 50 mM Ammonium Bicarbonate.
- Procedure:
 - To the neutralized eluate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
 - Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
 - Add trypsin to the protein mixture at a 1:50 enzyme-to-protein ratio.
 - Incubate the digestion reaction overnight at 37°C.
 - Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Desalting

Prior to mass spectrometry, it is crucial to remove salts and other contaminants that can interfere with ionization.

- Objective: To purify the peptide mixture from contaminants.

- Materials:
 - C18 StageTips or equivalent solid-phase extraction (SPE) cartridges.
 - Wetting Solution: 100% acetonitrile (ACN).
 - Equilibration Solution: 0.1% formic acid in water.
 - Wash Solution: 0.1% formic acid in water.
 - Elution Solution: 50% ACN, 0.1% formic acid.
- Procedure:
 - Wet the C18 StageTip with the Wetting Solution.
 - Equilibrate the StageTip with the Equilibration Solution.
 - Load the acidified peptide sample onto the StageTip.
 - Wash the loaded StageTip with the Wash Solution to remove salts.
 - Elute the desalted peptides with the Elution Solution.
 - Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis

The desalted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

- Objective: To separate peptides and acquire fragmentation spectra for identification and quantification.
- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
- Procedure:

- Reconstitute the dried peptides in a small volume of 0.1% formic acid.
- Inject the peptide sample into the nano-LC system.
- Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a C18 column.
- The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).[2]
- Acquire high-resolution MS1 and MS2 spectra.

Data Analysis

The acquired mass spectrometry data is processed to identify and quantify peptides containing the **Mmh2-NR** modification.

- Objective: To identify **Mmh2-NR** modified peptides and determine their relative abundance.
- Software: Proteome Discoverer, MaxQuant, or similar proteomics data analysis software.
- Procedure:
 - Search the raw MS data against a protein sequence database (e.g., Swiss-Prot).
 - Specify the following search parameters:
 - Enzyme: Trypsin.
 - Fixed modifications: Carbamidomethyl (C).
 - Variable modifications: Oxidation (M), Mono-methylation (H), Nitro (R).
 - Perform peptide and protein identification with a false discovery rate (FDR) of less than 1%.
 - Quantify the relative abundance of **Mmh2-NR** peptides across different samples using label-free quantification (LFQ) or isobaric labeling techniques like TMT.[3][4]

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison across different experimental conditions. Below are examples of how to tabulate quantitative data for an **Mmh2-NR** study.

Table 1: Relative Abundance of **Mmh2-NR** in Response to Cellular Stress

Protein Accession	Gene Name	Peptide Sequence	Fold Change (Stress vs. Control)	p-value
P68431	H2AC4	K(me)TESHHK(NR)AKGK	3.2	0.001
Q96QV6	H2AC11	R(NR)K(me)TESHHKAKGK	2.8	0.005
P0C0S8	H2AC14	K(me)TESHHKA K(NR)GK	1.9	0.04

This table summarizes the fold change in the abundance of specific **Mmh2-NR**-modified peptides in cells subjected to stress compared to control cells. The p-value indicates the statistical significance of the observed change.

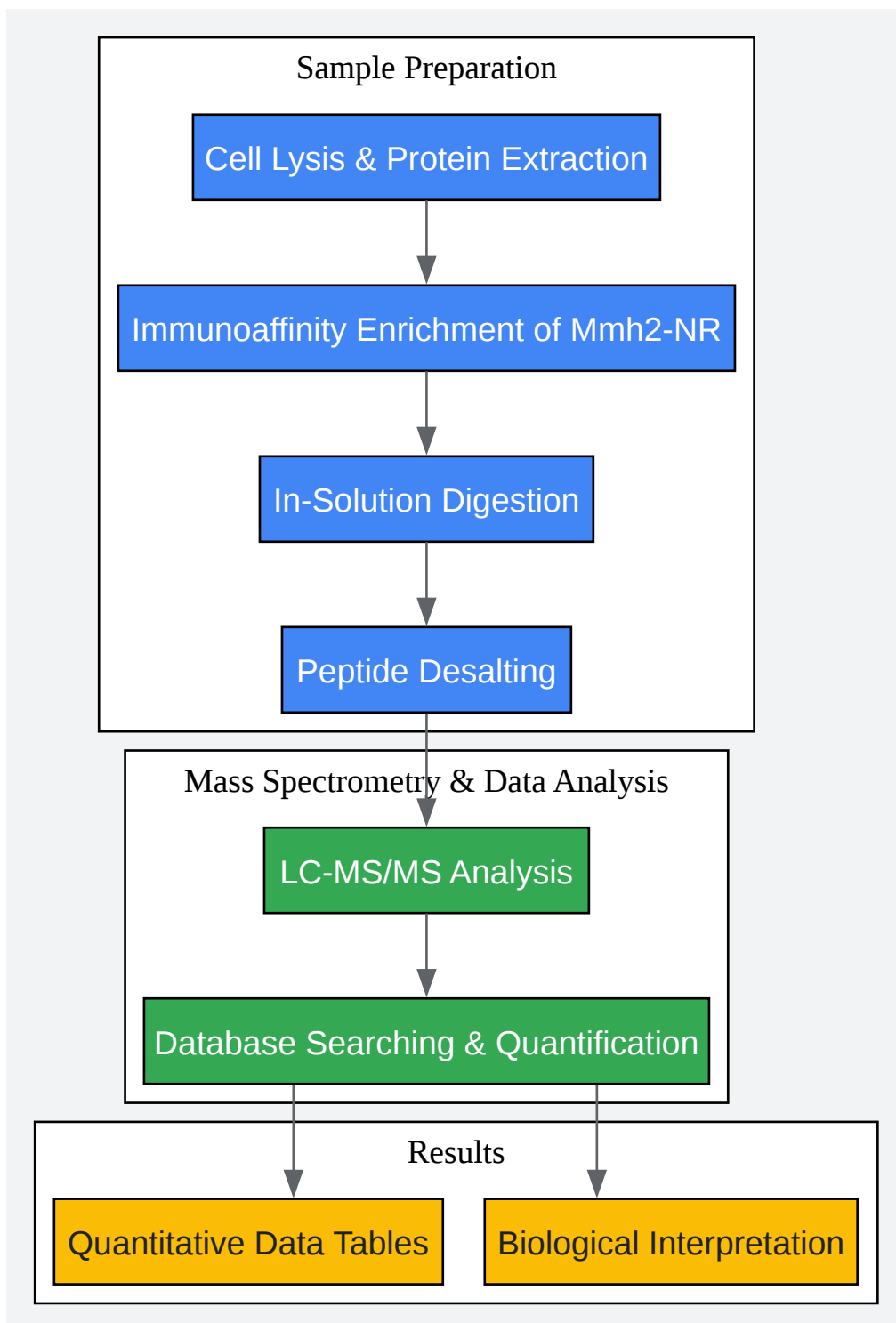
Table 2: Quantification of **Mmh2-NR** Site Occupancy

Treatment Group	Protein	Site	% Occupancy	Standard Deviation
Control	Histone H2A	R3	5.2	0.8
Drug A	Histone H2A	R3	15.7	2.1
Drug B	Histone H2A	R3	2.1	0.5

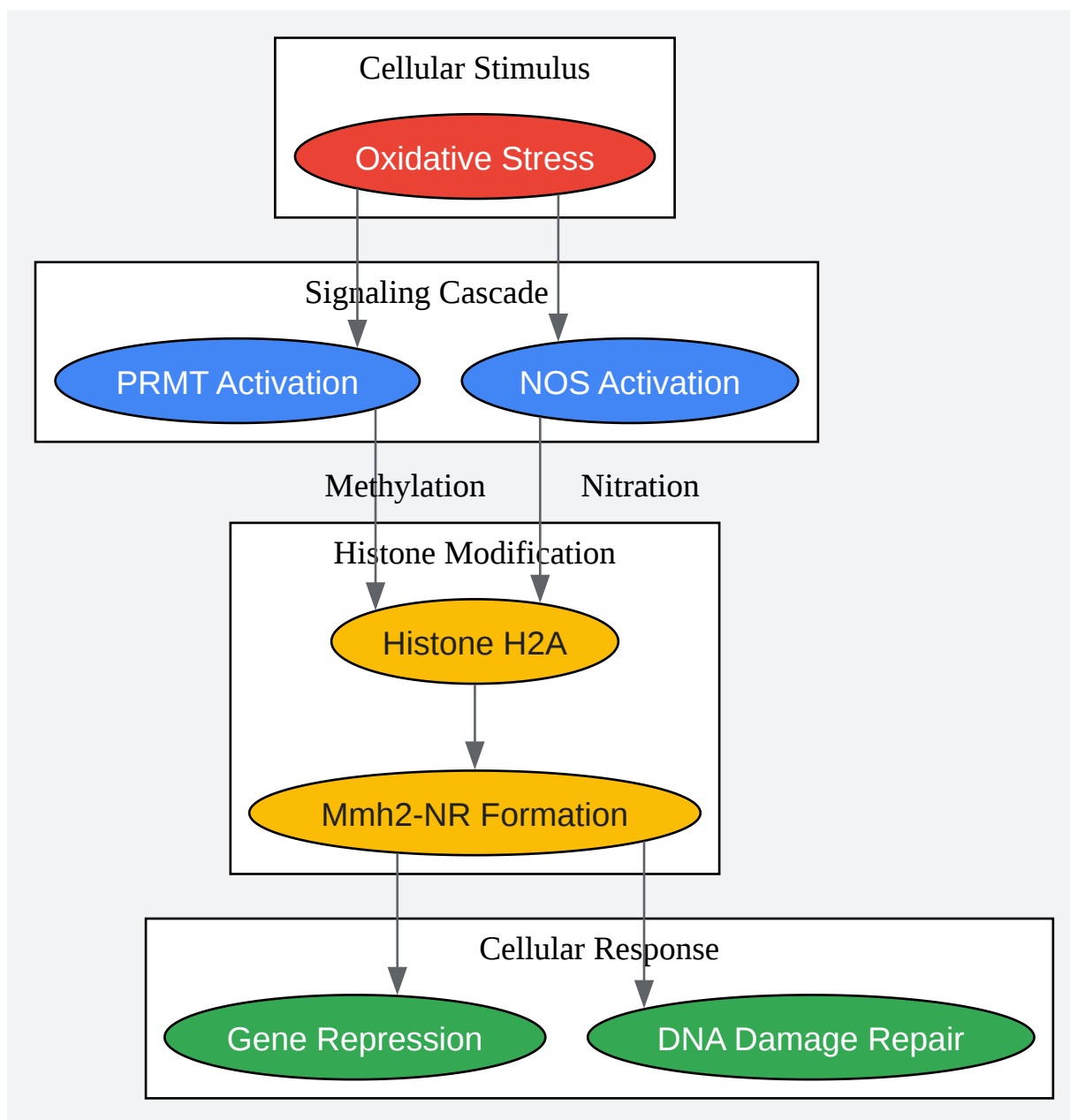
% Occupancy refers to the percentage of the total protein population that is modified with **Mmh2-NR** at a specific site.

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following diagrams were created using the DOT language.



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Caption: Experimental workflow for **Mmh2-NR** proteomics analysis.

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Caption: Hypothetical signaling pathway involving **Mmh2-NR**.

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